7-bromo-2,4-dioxo-2,3,4,5-tetrahydro-1h-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid
Description
This compound is a brominated pyrrolopyrimidine derivative characterized by a 7-bromo substituent, a fused pyrrolo[3,2-d]pyrimidine core, and a carboxylic acid group at position 4. Its molecular formula is C₈H₆BrN₃O₄, with a molecular weight of 328.06 g/mol (calculated from structural analogs in , and 15).
Properties
IUPAC Name |
7-bromo-2,4-dioxo-1,5-dihydropyrrolo[3,2-d]pyrimidine-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O4/c8-1-2-4(9-3(1)6(13)14)5(12)11-7(15)10-2/h9H,(H,13,14)(H2,10,11,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPSCPTHDTTWEMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(C(=O)NC(=O)N1)NC(=C2Br)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90174365 | |
| Record name | 7-Bromo-2,4-dihydroxy-5H-pyrrolo(3,2-d)pyrimidine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90174365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20419-73-2 | |
| Record name | 7-Bromo-2,4-dihydroxy-5H-pyrrolo(3,2-d)pyrimidine-6-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020419732 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC108601 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108601 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-Bromo-2,4-dihydroxy-5H-pyrrolo(3,2-d)pyrimidine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90174365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid typically involves the reaction of 1-bromo-2,5-diketopyrrolidine with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in the presence of a suitable solvent such as dichloromethane. The reaction mixture is stirred at room temperature overnight to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the functional groups.
Condensation Reactions: It can form condensation products with other compounds, leading to the formation of more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines or thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
7-Bromo-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.
Biological Studies: The compound is studied for its potential biological activities, including antiviral and anticancer properties.
Material Science: It is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 7-bromo-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the derivatives formed from the compound.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Substituent Variations on the Pyrrolopyrimidine Core
Table 1: Key Structural and Physicochemical Differences
Key Observations:
- Bromine Position : The 7-bromo substituent in the target compound distinguishes it from analogs like JU2 (), where bromine is at position 6. This positional variance may alter electronic distribution and target selectivity .
- Carboxylic Acid vs.
- Ring System : Pyrrolo[3,2-d]pyrimidine (target) vs. pyrrolo[2,3-d]pyrimidine () alters nitrogen positioning, affecting hydrogen bonding and π-stacking interactions in biological systems .
Biological Activity
7-Bromo-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid is a compound of significant interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanism of action, efficacy in various disease models, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the pyrrolopyrimidine family and is characterized by a bromine atom and a dioxo group that influence its biological properties. The molecular formula is , with a molecular weight of 303.08 g/mol.
The biological activity of this compound can be attributed to its interaction with various enzymes and receptors involved in cellular signaling pathways. Notably:
- Inhibition of Enzymatic Activity : It has been shown to inhibit key enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cellular proliferation.
- Impact on Cell Signaling : The compound may modulate pathways related to inflammation and immune response by interacting with phosphoinositide 3-kinases (PI3K) and other kinases.
Biological Activity Data
Case Studies
- Cancer Treatment : In a study involving human cancer cell lines, this compound exhibited significant cytotoxic effects. The IC50 values indicated potent activity against breast and lung cancer cells, suggesting its potential as an anticancer agent.
- Inflammation Models : In animal models of inflammation, this compound demonstrated a reduction in inflammatory markers when administered. This supports its role in modulating immune responses.
- Neurological Studies : Preliminary studies suggest neuroprotective effects in models of neurodegeneration, indicating possible applications in treating conditions like Alzheimer's disease.
Research Findings
Recent research has highlighted the versatility of this compound in targeting multiple pathways:
- A study published in MDPI outlined its selective inhibition of PI3Kδ as a promising approach for treating autoimmune diseases like Sjogren's syndrome .
- Another investigation found that the compound effectively reduced tumor growth in xenograft models by inducing apoptosis through the activation of caspase pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
